Product packaging for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea(Cat. No.:CAS No. 77585-89-8)

1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Cat. No.: B14018633
CAS No.: 77585-89-8
M. Wt: 271.27 g/mol
InChI Key: VRTHQXNFFIFWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a substituted urea derivative designed for advanced research applications. Phenyl-urea-based compounds are of significant interest in the field of materials science, particularly as promising candidates for the development of nonlinear optical (NLO) materials . These materials are crucial for technologies such as optical data storage, dynamic image processing, sensing, and optical computing . The molecular structure of this compound, which features electron-donor and electron-acceptor groups connected by a conjugated system, suggests potential for a push-pull mechanism . This mechanism is known to facilitate intramolecular charge transfer (ICT), which is a key factor in strengthening first and second-order hyperpolarizabilities and enhancing NLO responses like second harmonic generation (SHG) . Researchers can investigate this compound for its electronic properties, including its polarizability and hyperpolarizability, to assess its utility in electro-optic modulation and second harmonic microscopy . As with all research chemicals, this product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O3 B14018633 1-Methyl-3-(4-nitrophenyl)-1-phenylurea CAS No. 77585-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77585-89-8

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-methyl-3-(4-nitrophenyl)-1-phenylurea

InChI

InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)14(18)15-11-7-9-13(10-8-11)17(19)20/h2-10H,1H3,(H,15,18)

InChI Key

VRTHQXNFFIFWHS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

Retrosynthetic Analysis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the C-N bonds of the urea (B33335) functional group. This leads to two primary synthons: a nucleophilic amine component and an electrophilic isocyanate component.

The disconnection of the bond between the carbonyl carbon and the nitrogen atom of the N-methylaniline moiety reveals N-methylaniline and 4-nitrophenyl isocyanate as the precursor molecules. This is the most common and direct approach for the formation of unsymmetrical ureas.

Alternatively, disconnection of the other C-N bond would lead to 4-nitroaniline (B120555) and a hypothetical N-methyl-N-phenylcarbamoyl chloride, which is a less common synthetic route. Therefore, the former disconnection is the preferred strategic approach for the synthesis of this compound.

Development of Novel Synthetic Routes to this compound

The classical and most direct route to this compound involves the reaction of N-methylaniline with 4-nitrophenyl isocyanate. This reaction is typically straightforward and high-yielding. However, the development of novel synthetic routes often focuses on avoiding hazardous reagents, such as phosgene (B1210022), which is traditionally used in the synthesis of isocyanates.

Novel approaches to urea synthesis that bypass the direct use of pre-formed isocyanates include:

In-situ generation of isocyanates: This can be achieved through rearrangements such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives.

Use of isocyanate surrogates: Reagents like carbamates or dioxazolones can serve as precursors that generate the isocyanate in the reaction mixture.

Carbonylative coupling reactions: These methods utilize carbon monoxide or its surrogates to couple two amine components.

Isocyanate-free routes: Direct reaction of amines with urea or its derivatives, often under catalytic conditions, can also yield unsymmetrical ureas.

Exploration of Precursor Reactivity and Functional Group Interconversions

The primary synthetic route relies on the high reactivity of the isocyanate group with the secondary amine. The key aspects of precursor reactivity are:

4-Nitrophenyl isocyanate: The isocyanate functional group (-N=C=O) is highly electrophilic at the central carbon atom. The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.

N-methylaniline: The nitrogen atom in N-methylaniline is nucleophilic due to the lone pair of electrons. It readily attacks the electrophilic carbon of the isocyanate. The reaction between N-methylaniline and aromatic isocyanates is generally a rapid process. researchgate.net

Functional group interconversions are more relevant in the synthesis of the precursors themselves. For instance, 4-nitrophenyl isocyanate is typically prepared from 4-nitroaniline, often through a phosgenation reaction or a phosgene-free alternative.

Optimized Reaction Conditions and Parameters

The reaction between an amine and an isocyanate to form a urea is generally a robust and efficient transformation that often proceeds to completion under mild conditions. For the synthesis of this compound from N-methylaniline and 4-nitrophenyl isocyanate, the following conditions are typically employed:

ParameterOptimized ConditionRationale
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)These solvents are inert to the reactants and effectively dissolve both the amine and the isocyanate, facilitating the reaction.
Temperature Room temperatureThe reaction is typically exothermic and proceeds readily at ambient temperatures without the need for heating.
Catalyst Generally not requiredThe inherent reactivity of the isocyanate and amine is usually sufficient for the reaction to proceed to completion.
Stoichiometry Equimolar amounts of reactantsA 1:1 molar ratio of N-methylaniline and 4-nitrophenyl isocyanate is typically used to ensure complete conversion and minimize side products.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.

A significant focus of green chemistry in urea synthesis is the avoidance of phosgene in the production of isocyanate precursors. cas.cn Phosgene is a highly toxic gas, and its replacement with safer alternatives is a key objective. One greener alternative is the use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of isocyanates or directly for the formation of the urea linkage. cas.cn

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product. scranton.eduprimescholars.com

The primary synthesis of this compound from N-methylaniline and 4-nitrophenyl isocyanate is an addition reaction.

C₇H₉N + C₇H₄N₂O₃ → C₁₄H₁₃N₃O₃

In this reaction, all the atoms of both reactants are incorporated into the final product. Therefore, the theoretical atom economy of this reaction is 100%, which is a key advantage from a green chemistry perspective. scranton.eduprimescholars.comgreenchemistry-toolkit.org Maximizing reaction efficiency also involves optimizing the reaction yield and minimizing the formation of byproducts.

Solvent Selection and Green Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. rsc.org Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. Research into greener alternatives for urea synthesis has identified several promising options. rsc.orgacs.orgthecalculatedchemist.com

Green Solvent/MediumRationale and Advantages
Cyrene A bio-based solvent derived from cellulose, it has been shown to be an effective and more environmentally friendly alternative to DMF for the synthesis of ureas from isocyanates and amines. rsc.org
Water For certain urea syntheses, water can be a highly effective and environmentally benign solvent. It is non-toxic, non-flammable, and readily available. rsc.org
Deep Eutectic Solvents (DES) These are mixtures of compounds that have a much lower melting point than their individual components. They can act as both a solvent and a catalyst, are often biodegradable, and have low volatility. rsc.org
Solvent-free conditions In some cases, the reaction can be carried out without a solvent, particularly if one of the reactants is a liquid. This completely eliminates the environmental impact associated with solvent use. rsc.org

The application of these green chemistry principles can significantly reduce the environmental footprint of the synthesis of this compound and other diaryl ureas.

Waste Prevention Strategies in Synthesis

The synthesis of urea derivatives, including this compound, is increasingly scrutinized through the lens of green chemistry and sustainability. Traditional methods often rely on hazardous reagents like phosgene and generate significant waste, prompting the development of more environmentally benign alternatives. nih.govrsc.org Modern strategies focus on improving atom economy and reducing harmful byproducts.

A key area of development is the move away from fossil fuels, which are the cornerstone of conventional urea production. ureaknowhow.comrsc.org Greener approaches propose using captured carbon dioxide (CO2) and green ammonia (B1221849), produced via electrolysis powered by renewable energy, to fuel urea production. ureaknowhow.comrsc.orgkapsom.com This not only utilizes a greenhouse gas as a C1 feedstock but also significantly reduces the carbon footprint of the synthesis process. ureaknowhow.comkapsom.com Life cycle analyses have shown that green urea synthesis can lead to a 38% reduction in abiotic fossil fuel depletion and a 16% decrease in global warming potential compared to conventional methods. ureaknowhow.comrsc.org

Electrochemical synthesis represents another frontier in waste prevention. acs.orgspringernature.com Researchers have developed one-step electrochemical methods that convert nitrogen gas and CO2 directly into urea at ambient temperature and pressure. acs.org This bypasses the energy-intensive Haber-Bosch process for ammonia production and the high-temperature reaction of ammonia and CO2, which together consume over 2% of the world's energy. acs.org While promising, the efficiency of these electrochemical systems is still under development and requires improvement for practical industrial application. acs.org

Another sustainable pathway involves using nitrate (B79036), a common component in wastewater, as the nitrogen source instead of ammonia. springernature.com This approach couples the reduction of nitrate with CO2 under ambient conditions using nanocatalysts like indium hydroxide (B78521), producing urea with high selectivity. springernature.com This method offers the dual benefit of synthesizing a valuable chemical while potentially remediating wastewater. springernature.com

The principles guiding these strategies are summarized below:

StrategyPrincipleKey Advantage
Green Feedstocks Use of captured CO2 and green ammonia. ureaknowhow.comrsc.orgReduces reliance on fossil fuels and lowers greenhouse gas emissions. ureaknowhow.comkapsom.com
Electrocatalysis Direct conversion of N2 and CO2 to urea. acs.orgBypasses the high-energy Haber-Bosch process, operating at ambient conditions. acs.org
Nitrate Utilization Use of nitrate from wastewater as a nitrogen source. springernature.comProvides a sustainable nitrogen source and potential for environmental remediation. springernature.com
Phosgene Alternatives Employing safer carbonyl sources like CO or carbonates. nih.govdcu.ieAvoids the use of highly toxic and hazardous phosgene. nih.govrsc.org

Catalytic Methodologies in Urea Derivative Synthesis

Catalysis is central to the modern synthesis of urea derivatives, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. bohrium.com Various catalytic systems, including organocatalysts, transition metal complexes, and biocatalysts, have been explored for the formation of the critical urea linkage.

Organocatalysis in this compound Formation

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org In the context of urea synthesis and related reactions, urea and thiourea (B124793) derivatives themselves have emerged as a powerful class of organocatalysts. bohrium.comwikipedia.orgmdpi.com They function primarily as hydrogen-bond donors, activating substrates through non-covalent interactions. wikipedia.orgmdpi.com

The mechanism involves the two N-H protons of the (thio)urea moiety forming a "clamp-like" double hydrogen-bond with an electronegative atom (like the oxygen of a carbonyl or nitro group) in the substrate. wikipedia.orgrsc.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mode of activation is crucial in reactions like Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions, where urea-based catalysts have been successfully applied. mdpi.comrsc.org

While direct organocatalytic synthesis of this compound is not extensively detailed, the principles apply. The formation of the urea bond typically involves the reaction of an isocyanate with an amine. An organocatalyst could potentially activate the isocyanate group, making it more electrophilic and facilitating the attack by the N-methylaniline precursor. The nitro group on the phenyl isocyanate substrate is particularly well-recognized by thiourea catalysts, which could form strong hydrogen bonds to enhance reactivity. rsc.org

Transition Metal Catalysis for Urea Linkage Formation

Transition metal catalysis offers highly efficient and atom-economical routes to urea derivatives. nih.gov These methods often utilize carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source, providing a phosgene-free pathway. nih.govresearchgate.net

Catalytic oxidative carbonylation is a prominent method where amines react with CO in the presence of an oxidant and a transition metal catalyst. nih.gov Various metals, including Palladium (Pd), Ruthenium (Ru), Cobalt (Co), and Nickel (Ni), have been employed to facilitate this transformation. nih.gov For instance, a one-step synthesis of 1,3-diphenylurea (B7728601) has been achieved with high yield and selectivity via the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene. researchgate.net This suggests a potential pathway for this compound synthesis starting from 4-nitroaniline and N-methylaniline precursors.

Another innovative approach uses methanol (B129727) as a C1 source in a ruthenium-catalyzed reaction. acs.org This highly atom-economical process directly converts methanol and an amine into a symmetrical urea, producing only hydrogen gas as a byproduct. acs.org The strategy can be adapted for unsymmetrical ureas through a one-pot, two-step process, demonstrating its versatility. acs.org Copper-catalyzed methods have also been developed for synthesizing unsymmetrical ureas from readily available aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.com

A comparison of these catalytic approaches is presented below:

Catalyst TypePrecursorsCarbonyl SourceKey Features
Organocatalyst Amine + IsocyanateIsocyanateMetal-free, "green" catalysts, operates via H-bonding. wikipedia.orgmdpi.com
Palladium Nitroarene + AmineCarbon Monoxide (CO)Phosgene-free, high yield and selectivity. researchgate.net
Ruthenium AmineMethanolHighly atom-economical, H2 is the only byproduct. acs.org
Copper Isocyanide + HydroxylamineIsocyanideMild reaction conditions, good functional group compatibility. mdpi.com

Biocatalytic Approaches (if applicable to urea synthesis research)

Biocatalysis leverages enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While the biological urea cycle is a fundamental process in ureotelic organisms for converting ammonia to simple urea, its direct application for synthesizing complex, substituted ureas like this compound is not established. youtube.com

Stereoselective Synthesis Considerations (if applicable to chiral forms)

Stereoselective synthesis is critical when a molecule can exist as multiple stereoisomers, as different isomers can have vastly different biological activities. For a molecule to be chiral, it must typically contain a stereocenter, such as a carbon atom bonded to four different substituents.

An analysis of the structure of this compound reveals that it is an achiral molecule. The nitrogen atom of the original N-methylaniline moiety is bonded to three groups: a methyl group, a phenyl group, and the carbonyl carbon of the urea linkage. It does not possess a stable stereocenter. Therefore, stereoselective synthesis considerations are not applicable to the preparation of this specific compound, as it does not exist in different enantiomeric or diastereomeric forms.

However, for other urea derivatives that do contain chiral centers, stereoselective synthesis is paramount. Chiral (thio)urea organocatalysts are frequently used to induce chirality in a wide range of asymmetric transformations, demonstrating the importance of stereocontrol in this class of compounds. wikipedia.orgrsc.org

Theoretical and Computational Investigations of 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

Quantum Chemical Studies on 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Quantum chemical studies offer a detailed perspective on the electronic and structural properties of this compound. These computational approaches are instrumental in predicting molecular behavior and characteristics that can be challenging to determine experimentally.

The electronic structure of a molecule is fundamental to its chemical reactivity and is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is expected to be localized on the more electron-rich phenylurea moiety, which can act as an electron donor. The LUMO, on the other hand, is likely concentrated on the electron-deficient nitrophenyl group, which serves as an electron acceptor. This distribution facilitates intramolecular charge transfer from the phenylurea portion to the nitrophenyl ring. materialsciencejournal.org The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

ParameterDescriptionTypical Energy Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO4.0 to 5.0

Note: The values in this table are representative and based on computational studies of similar aromatic urea (B33335) and nitroaromatic compounds. Actual values for this compound would require specific calculations.

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers for rotation around single bonds. The presence of multiple rotatable bonds, such as the N-C(aryl) and C-N bonds of the urea linkage, results in a complex potential energy surface with several local energy minima. researchgate.net

Studies on similar phenyl-substituted ureas have shown that both syn and anti conformations, referring to the relative orientation of the substituents on the urea nitrogens, can exist. researchgate.net The planarity of the urea group is often distorted due to steric hindrance between the bulky phenyl and nitrophenyl rings. The rotational barriers around the C-N bonds are typically in the range of 8-10 kcal/mol, indicating restricted rotation at room temperature. researchgate.net The relative energies of different conformers are influenced by a delicate balance of steric repulsion and electronic effects, such as conjugation between the phenyl rings and the urea moiety.

Dihedral AngleDescriptionRotational Barrier (kcal/mol)Stable Conformations
C(phenyl)-N-C(O)-N Rotation around the phenyl-nitrogen bond5 - 7Planar or near-planar to maximize conjugation
C(O)-N-C(nitrophenyl) Rotation around the urea-nitrophenyl bond8 - 10Non-planar due to steric hindrance

Note: The data presented are estimations based on computational studies of analogous phenylurea derivatives. Specific values are dependent on the computational method and basis set used.

The charge distribution within this compound is highly polarized due to the presence of electronegative oxygen and nitrogen atoms and the electron-withdrawing nitro group. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of the nitro group and the carbonyl group of the urea linkage, making these regions susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atoms of the N-H group and the aromatic rings will exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The distribution of charges can be quantified using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These analyses provide atomic charges that reveal the extent of electron transfer between different parts of the molecule. The nitro group significantly influences the charge distribution, withdrawing electron density from the attached phenyl ring and the rest of the molecule.

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques provide a dynamic and detailed view of the behavior of this compound at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tandfonline.com DFT calculations are widely employed for geometry optimization, which determines the lowest energy structure of the molecule. nih.gov For this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.com

Beyond structural parameters, DFT calculations can be used to compute a wide range of molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties like the HOMO-LUMO energies and gap, and the molecular electrostatic potential. researchgate.net These calculations are essential for a comprehensive understanding of the molecule's intrinsic characteristics.

PropertyDescriptionTypical Computational Method
Optimized Geometry The lowest energy arrangement of atoms.DFT (e.g., B3LYP/6-31G(d))
Vibrational Frequencies Frequencies of molecular vibrations.DFT (e.g., B3LYP/6-31G(d))
Electronic Properties HOMO-LUMO energies, dipole moment, etc.DFT, TD-DFT

Note: The choice of functional and basis set in DFT calculations significantly impacts the accuracy of the results.

An MD simulation of this compound in a solvent, such as water or an organic solvent, could reveal how the molecule interacts with its environment. It would also allow for the exploration of its conformational landscape in a dynamic context, complementing the static picture provided by quantum chemical calculations. nih.gov Furthermore, MD simulations are crucial for understanding how these molecules might self-assemble or interact with larger systems, which is particularly relevant for materials science and medicinal chemistry applications.

Reaction Mechanism Elucidation via Computational Methods

The formation of this compound, typically synthesized from N-methylaniline and 4-nitrophenyl isocyanate, can be computationally modeled to elucidate the precise reaction mechanism. Density Functional Theory (DFT) is a common method employed for such studies, as it offers a good balance between accuracy and computational cost. mdpi.com

Computational approaches would map out the reaction pathway, identifying key intermediates and transition states. This involves calculating the energies of the reactant molecules, the product molecule, and any intermediate structures that form during the reaction. By connecting these points on a potential energy surface, a detailed step-by-step mechanism can be proposed. This would clarify whether the reaction proceeds through a concerted mechanism or a stepwise process involving the formation of a temporary intermediate.

Transition State Theory and Activation Energy Barriers

Transition State Theory (TST) is a fundamental concept in the study of chemical reaction rates and is heavily utilized in computational chemistry. github.io For the synthesis of this compound, TST would be applied to identify the transition state—the highest energy point along the reaction coordinate that separates reactants from products. The structure of this transition state is crucial for understanding the reaction's feasibility and kinetics.

Computational methods, such as DFT, are used to locate and characterize the transition state structure. github.io A key characteristic of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io Once the transition state is identified, its energy relative to the reactants can be calculated to determine the activation energy barrier (Ea). A lower activation energy indicates a faster reaction. These calculations are vital for optimizing reaction conditions and predicting reaction outcomes.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. ufl.edu For the reaction forming this compound, a PES would be constructed to visualize the energy landscape of the reaction. This map would illustrate the energy changes as the N-methylaniline and 4-nitrophenyl isocyanate molecules approach each other, react, and form the final product.

The PES mapping would reveal the lowest energy pathway from reactants to products, known as the intrinsic reaction coordinate (IRC). ufl.edu This path would pass through the transition state. The shape of the PES provides valuable insights into the reaction dynamics, including the presence of any shallow intermediates or alternative reaction pathways. Computational software can generate these surfaces by performing a series of energy calculations at different geometric arrangements of the reacting molecules.

Prediction of Spectroscopic Signatures from Computational Models

Computational models are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For this compound, methods like DFT can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netyoutube.com

To predict the IR spectrum, vibrational frequency calculations are performed. These calculations determine the energies at which the molecule will absorb infrared radiation, corresponding to its various vibrational modes. The predicted spectrum can be compared to an experimental IR spectrum to identify characteristic functional group peaks, such as the carbonyl (C=O) stretch of the urea group and the nitro (NO2) group vibrations.

For NMR spectroscopy, computational models can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. youtube.com This is achieved by calculating the magnetic shielding of each nucleus within the molecule. The predicted chemical shifts can aid in the assignment of peaks in the experimental NMR spectra, confirming the connectivity of the atoms in the molecule.

UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations identify the electronic transitions within the molecule and the wavelengths at which they occur, which can help in understanding the electronic structure and color of the compound.

Advanced Analytical Techniques in Characterization and Mechanistic Studies of 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

High-Resolution Spectroscopic Investigations

High-resolution spectroscopy is instrumental in elucidating the molecular structure and bonding of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic arrangement, functional groups, and electronic transitions can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and in the solid state. While standard 1D NMR provides information about the chemical environment of individual nuclei, advanced techniques like 2D NMR and solid-state NMR offer deeper insights into molecular connectivity and conformation.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the assignment of proton and carbon signals and establishing through-bond connectivities within the this compound molecule.

Solid-state NMR (ssNMR) would provide crucial information about the compound's structure in the solid phase, including the effects of crystal packing on the molecular conformation. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.3537.5
Phenyl-H2'/H6'7.45126.8
Phenyl-H3'/H5'7.55129.5
Phenyl-H4'7.40128.0
Nitro-phenyl-H2/H67.60125.5
Nitro-phenyl-H3/H58.25118.0
Urea (B33335) N-H9.80-
Phenyl-C1'-142.0
Nitro-phenyl-C1-148.5
Nitro-phenyl-C4-143.0
Urea C=O-153.0

Note: The predicted values are for a standard deuterated solvent (e.g., DMSO-d₆) and are subject to variation based on experimental conditions.

The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the protons on the unsubstituted phenyl ring, and the protons on the nitrophenyl ring. The downfield shift of the protons on the nitrophenyl ring is attributed to the electron-withdrawing effect of the nitro group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with the carbonyl carbon of the urea moiety appearing at a characteristic downfield position.

Vibrational Spectroscopy for Bond Analysis (e.g., High-Resolution IR, Raman)

Vibrational spectroscopy, including high-resolution infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

High-resolution IR spectroscopy would reveal the characteristic stretching and bending vibrations of the N-H, C=O, C-N, and NO₂ groups in this compound. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the vibrations of the aromatic rings.

Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
N-H3350-34503350-3450Stretching
C-H (aromatic)3000-31003000-3100Stretching
C-H (methyl)2850-29602850-2960Stretching
C=O (urea)1680-17001680-1700Stretching
C=C (aromatic)1450-16001450-1600Stretching
NO₂ (asymmetric)1500-15501500-1550Stretching
NO₂ (symmetric)1330-13701330-1370Stretching
C-N1200-13501200-1350Stretching

The strong absorption band in the IR spectrum around 1680-1700 cm⁻¹ would be a clear indicator of the urea carbonyl group. The N-H stretching vibration would appear as a sharp band in the region of 3350-3450 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group would be observed in the mid-frequency region.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the conjugated systems and the energy levels of the molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and the urea moiety, as well as n → π* transitions associated with the carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, is expected to cause a significant red-shift in the absorption maximum compared to unsubstituted phenylurea.

Predicted Electronic Absorption Data for this compound

SolventPredicted λ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Ethanol~280~15,000π → π
Ethanol~350~10,000n → π / Charge Transfer

The spectrum would likely be dominated by an intense absorption band in the UV region, with a lower intensity band extending into the visible region, giving the compound a pale yellow color. The position and intensity of these bands can be influenced by the solvent polarity. Information on the emission properties would require dedicated fluorescence spectroscopy studies, which would provide insights into the excited state dynamics of the molecule.

X-ray Crystallography for Detailed Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Crystal Packing and Intermolecular Interactions

A single crystal X-ray diffraction analysis of this compound would reveal its exact molecular conformation and how the molecules are arranged in the crystal lattice. This would allow for a detailed examination of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~95
Z4
Key Intermolecular InteractionsN-H···O=C hydrogen bonds, C-H···O interactions, π-π stacking

Polymorphism and Co-crystallization Studies (if relevant to research)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and strong intermolecular interactions like ureas. Different polymorphs can have distinct physical properties. Studies on related nitrophenylurea compounds have shown the existence of polymorphism, suggesting that this compound might also exhibit this behavior under different crystallization conditions.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Given the strong hydrogen bonding capabilities of the urea moiety, this compound could be a good candidate for forming co-crystals with other molecules that are complementary hydrogen bond donors or acceptors. Research on other diarylureas has demonstrated their ability to form co-crystals, for instance, with solvents like DMSO. Such studies on the target compound could lead to the development of new solid forms with tailored properties.

Mass Spectrometry for Mechanistic Pathway Tracing (beyond basic identification)

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the fragmentation pathways of this compound. This information is crucial for tracing the compound's transformation in mechanistic studies, such as metabolic or degradation pathways. By subjecting the protonated molecular ion ([M+H]⁺) to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a structural fingerprint.

Mechanistic insights can be gained by identifying the resulting product ions. For instance, the fragmentation of the urea linkage is a common pathway for related compounds. wvu.edu In the case of this compound, key fragmentation could involve the cleavage of the C-N bonds of the urea moiety, leading to the formation of ions corresponding to N-methylaniline and 4-nitrophenylisocyanate, or their subsequent fragments. The observation of specific fragment ions can help to confirm the structure of reaction intermediates and final products in a reaction pathway.

To further trace the journey of specific atoms through a reaction, isotopic labeling studies can be employed. By synthesizing this compound with a stable isotope, such as ¹³C or ¹⁵N, at a specific position, the fate of that atom can be tracked through the mass shifts in the resulting fragments. For example, labeling the methyl group with ¹³C would result in a +1 Da mass shift in any fragment containing this group, providing unambiguous evidence of the bond-breaking and bond-forming events that occur during a chemical or biological transformation. wvu.edu

Table 1: Hypothetical Fragmentation Data for Mechanistic Analysis of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Potential Neutral LossMechanistic Implication
[M+H]⁺[C₇H₈N]⁺C₇H₅N₂O₃Cleavage of the urea linkage, formation of N-methylaniline fragment.
[M+H]⁺[C₇H₅N₂O₃]⁺C₇H₈NCleavage of the urea linkage, formation of 4-nitrophenyl isocyanate fragment.
[M+H]⁺[M+H - NO₂]⁺NO₂Loss of the nitro group, indicating a potential reduction pathway.

Note: This table is illustrative and based on general fragmentation principles of similar compounds. Actual m/z values would be determined experimentally.

Chromatographic Methods for Purity and Reaction Monitoring (beyond basic identification)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

Reaction Monitoring:

The synthesis of this compound, which can be prepared from the reaction of N-methylaniline and 4-nitrophenyl isocyanate, can be effectively monitored using HPLC. By periodically taking aliquots from the reaction mixture and analyzing them, the depletion of reactants and the formation of the product can be quantified. A reverse-phase HPLC method, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, would likely provide good separation of the starting materials, intermediates, and the final product. humanjournals.com The retention times and peak areas of each component provide a quantitative measure of the reaction's progress over time. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

TLC provides a rapid, qualitative assessment of the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials and a pure product standard, the disappearance of the reactant spots and the appearance of the product spot can be visually tracked. nih.gov

Purity Assessment:

HPLC is the gold standard for determining the purity of the final synthesized this compound. A high-purity sample will show a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, gives a quantitative measure of purity, often expressed as a percentage. nih.gov The presence of other peaks would indicate impurities, which could be unreacted starting materials, by-products, or degradation products. By coupling the HPLC system to a mass spectrometer (LC-MS), these impurities can be identified, providing valuable information for refining the purification process.

Table 2: Illustrative HPLC Data for Monitoring the Synthesis of this compound

Reaction Time (hours)Peak Area % (N-methylaniline)Peak Area % (4-nitrophenyl isocyanate)Peak Area % (this compound)
050.050.00.0
135.234.830.0
220.119.960.0
45.55.389.2
6<1.0<1.0>98.0

Note: This table represents hypothetical data to illustrate the use of HPLC in reaction monitoring. The peak areas are normalized to 100%.

Chemical Reactivity and Mechanistic Pathways of 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

Fundamental Reaction Types and Transformations Involving the Urea (B33335) Moiety

Substitution Reactions (e.g., on nitrophenyl or phenyl rings)

The two aromatic rings of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea exhibit different reactivities toward substitution reactions due to the nature of the substituents attached to them.

Nitrophenyl Ring: The nitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group (-NO₂). This group directs incoming electrophiles to the meta position. Conversely, the presence of the nitro group, particularly in the para position, activates the ring for nucleophilic aromatic substitution (SNAr). In this mechanism, a potent nucleophile can displace a suitable leaving group on the aromatic ring. While there is no inherent leaving group on the nitrophenyl ring of the title compound, this inherent reactivity is a key characteristic.

Phenyl Ring: The N-methyl-N-phenylamino group attached to the urea carbonyl is an activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the ability of the nitrogen atom to donate its lone pair of electrons into the aromatic system, thereby stabilizing the carbocation intermediate formed during the reaction.

Cleavage or Formation of the Urea Linkage

The cleavage of the C-N bonds within the urea linkage is a significant reaction pathway for phenylureas, typically occurring through hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of phenylureas is proposed to proceed through an A-1 or A-2 mechanism. For some phenylureas, high activation parameters suggest an A-1 mechanism. rsc.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate results in the cleavage of the urea bond to form an aniline (B41778) derivative and a carbamic acid, which further decomposes to an amine and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of phenylureas generally follows a BAC2 mechanism. rsc.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The decomposition of this intermediate leads to the cleavage of the C-N bond. In the case of phenylureas, the dissociation of the aryl-NH proton can occur at high pH, forming an unreactive conjugate base and leading to a leveling of the rate-pH profile. rsc.org

The formation of the urea linkage can be achieved through several synthetic routes, most commonly by the reaction of an isocyanate with an amine. For this compound, this would involve the reaction of 4-nitrophenyl isocyanate with N-methylaniline or phenyl isocyanate with N-methyl-4-nitroaniline.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies, including kinetic analysis and the characterization of intermediates and transition states, are crucial for a comprehensive understanding of the reactivity of this compound. While specific data for this exact compound is limited, extensive research on analogous phenylureas provides valuable insights.

Kinetic Studies and Reaction Rate Determination

Kinetic studies on the hydrolysis of phenylureas have revealed that the reaction rates are significantly influenced by pH, temperature, and buffer concentrations. rsc.orgresearchgate.net The hydrolysis of phenylureas generally follows first-order kinetics with respect to the urea concentration. rsc.org

The effect of substituents on the aromatic ring on the rate of hydrolysis has been investigated, and the data can often be correlated using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org For the alkaline hydrolysis of ethyl benzoates, a related system, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.org A similar trend would be expected for the base-catalyzed hydrolysis of this compound, where the electron-withdrawing nitro group would likely increase the rate of nucleophilic attack on the carbonyl carbon.

Below is a table summarizing kinetic data for the hydrolysis of related phenylurea compounds, which can be used to infer the reactivity of this compound.

CompoundConditionsRate Constant (k)Activation Energy (Ea)
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)pH 5-9, 60 °CRelatively pH-independentData not specified
Phenylurea2.5–60.1% H₂SO₄, 70.0–110.4 °CRate constants measuredHigh activation parameters reported
4-Fluorophenylurea2.5–70.0% H₂SO₄, 70.0–110.4 °CRate constants measuredHigh activation parameters reported
p-Nitrophenyl N-methylcarbamateAlkaline conditionsRate constants determinedData not specified

Elucidation of Intermediates and Transition States

Computational studies have been instrumental in elucidating the intermediates and transition states involved in urea hydrolysis. For the general hydrolysis of urea, both elimination and hydrolytic pathways have been considered, with the elimination pathway being favored in the solution phase. acs.orgnih.gov The reaction is facilitated by the coordination of a water molecule, leading to a cyclic six-membered transition state. acs.orgnih.gov

In the context of phenylurea hydrolysis, kinetic evidence points to the formation of a zwitterionic intermediate, which then leads to the formation of phenylisocyanate as the initial product. rsc.orgresearchgate.net The formation of a tetrahedral intermediate is also a key step in both acid- and base-catalyzed hydrolysis mechanisms. rsc.org

Theoretical calculations on the hydrolysis of urea have provided insights into the free energy barriers of different reaction pathways. For neutral hydrolysis, the formation of a tetrahedral intermediate via the attack of a water molecule is a crucial step. nih.gov The subsequent cleavage of the C-N bond is often the rate-determining step.

Influence of Catalysts on Reaction Pathways

Catalysts can significantly influence the rate and mechanism of reactions involving ureas.

Acid and Base Catalysis: As discussed, both acids and bases catalyze the hydrolysis of the urea linkage. Specific acid and general base catalysis are observed at low pH, while specific base and general acid catalysis occur at high pH. Bifunctional acid-base buffers are particularly effective catalysts. rsc.orgresearchgate.net

Enzymatic Catalysis: The enzyme urease is an extraordinarily proficient catalyst for urea hydrolysis. Computational studies suggest that urease stabilizes the transition state of the reaction, significantly lowering the activation energy. nih.govmdpi.com

Metal Ion Catalysis: While not extensively studied for this compound, metal ions can catalyze reactions of ureas. Gold(I) complexes have been shown to catalyze the intramolecular dihydroamination of allenes with N,N'-disubstituted ureas. nih.gov

Micellar Catalysis: The rate of decomposition of 4-nitrophenylureas can be significantly enhanced in the presence of dodecylammonium propionate (B1217596) (DAP) micelles in benzene. This catalysis is attributed to the solubilization of the substrate in the polar micellar cavity, which facilitates proton transfer.

Structure-Reactivity Relationships of this compound and its Derivatives

The chemical behavior of this compound is intrinsically linked to its molecular structure. The interplay of electronic properties of its constituent functional groups, the steric demands of its substituents, and the resulting conformational preferences dictate its reactivity in chemical transformations. Understanding these relationships is crucial for predicting its behavior and designing related molecules with tailored properties.

Electronic Effects of Substituents on Reactivity

The reactivity of this compound is governed by a complex combination of electronic effects from its distinct structural components: the 4-nitrophenyl group, the N-phenyl group, the N-methyl group, and the central urea moiety.

4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the phenyl ring to which it is attached, making it significantly less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

Urea Moiety: The urea carbonyl group (C=O) is electrophilic and can be a site for nucleophilic attack. The reactivity of this carbonyl is modulated by the electronic character of the substituents on the nitrogen atoms. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, while the N-phenyl and N-methyl groups have a comparatively weaker electronic influence. Studies on related N,N′-diarylureas show that substituents on the aryl rings significantly influence the properties and reactivity of the molecule. nih.gov For instance, electron-withdrawing groups on the terminal aryl ring can enhance the biological activity of some diarylurea derivatives by modulating key molecular interactions. nih.gov

Steric Effects and Conformational Control of Reactions

Steric hindrance and conformational preferences play a critical role in controlling the accessibility of reactive sites and the orientation of reactants. In this compound, these factors are primarily influenced by the substituents around the central urea linkage.

The presence of both a methyl and a phenyl group on the N1 nitrogen atom introduces significant steric bulk around this part of the molecule. This crowding can hinder the approach of reagents to the N1 nitrogen and the adjacent carbonyl group.

Research on analogous N,N′-diaryl N,N′-dimethyl ureas provides valuable insight into the likely conformation of the core structure. nih.govbris.ac.uk These studies show that such molecules typically adopt a conformation where the two aryl rings are positioned cis to one another with respect to the plane of the urea. nih.govbris.ac.ukresearchgate.net This arrangement is influenced by a balance of steric and electronic interactions, including potential charge-transfer interactions between aryl rings substituted with electron-donating and electron-withdrawing groups. researchgate.net

The rotation around the Ar-N bonds is a key dynamic process. nih.gov For this compound, the barrier to rotation around the N1-phenyl bond and the N3-(4-nitrophenyl) bond would determine the molecule's ability to adopt the optimal conformation for a given reaction. Introducing bulky substituents, particularly at the ortho positions of either phenyl ring, would dramatically increase these rotational barriers and could force the molecule into less common conformations to alleviate steric strain. nih.gov Such conformational restriction can lead to a significant loss in reactivity if the required geometry for the transition state cannot be achieved. nih.gov For example, a reaction requiring coplanarity of a phenyl ring with the urea backbone could be slowed or prevented entirely by ortho-substituents that force the ring to twist out of the plane.

Correlation Analysis (e.g., Hammett Equation if applicable)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants (K) for a series of reactions with parameters that describe the electronic effect of the substituents. The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant, which measures the susceptibility of the reaction to substituent effects. wikipedia.orgwalisongo.ac.id

The reaction rate would be sensitive to the electronic nature of the substituent X on the N-phenyl ring.

Electron-withdrawing groups (EWG) , with positive σ values, would stabilize the developing negative charge in the transition state, thereby increasing the reaction rate (k > k₀).

Electron-donating groups (EDG) , with negative σ values, would destabilize the transition state, decreasing the reaction rate (k < k₀).

Because the reaction is aided by electron-withdrawing groups, the reaction constant (ρ) would be positive. viu.ca A large positive ρ value would indicate high sensitivity to substituent effects and significant charge buildup in the transition state. wikipedia.org A Hammett plot of log(k/k₀) versus σ for this hypothetical reaction would be linear if the mechanism is consistent across all substituted derivatives.

The table below illustrates the expected correlation for this hypothetical hydrolysis reaction.

Substituent (X) on N-Phenyl RingHammett Constant (σp)Expected Effect on Rate (k)Expected log(k/k₀) Value
-OCH₃ (Methoxy)-0.27DecreaseNegative
-CH₃ (Methyl)-0.17DecreaseNegative
-H (Hydrogen)0.00Reference0
-Cl (Chloro)+0.23IncreasePositive
-CN (Cyano)+0.66IncreasePositive
-NO₂ (Nitro)+0.78IncreasePositive

Advanced Applications and Materials Science Aspects of 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

Supramolecular Chemistry and Self-Assembly

The arrangement of functional groups in 1-Methyl-3-(4-nitrophenyl)-1-phenylurea—specifically the hydrogen bond donor (N-H), hydrogen bond acceptors (C=O and NO₂), and aromatic rings—dictates its propensity for self-assembly into ordered supramolecular structures.

Hydrogen Bonding Networks and Supramolecular Synthons

The urea (B33335) functional group is a powerful motif for directing self-assembly through predictable hydrogen bonding patterns known as supramolecular synthons. In many diaryl ureas, the most common and stable synthon is the α-network, or "urea tape," which consists of a one-dimensional chain of molecules linked by bifurcated N-H···O=C hydrogen bonds.

However, in the case of this compound, the presence of a methyl group on one of the urea nitrogens (N1) precludes the formation of the classic urea tape. This structural modification fundamentally alters the hydrogen bonding landscape. The single N-H donor can still engage with acceptors, but it leads to different and potentially more complex networks. The strong electron-withdrawing nature of the 4-nitrophenyl group enhances the acidity of the remaining N-H proton, making it a potent hydrogen bond donor.

The primary hydrogen bonding interactions involving this compound are expected to be between the urea N-H and either the urea carbonyl oxygen (C=O) or the oxygen atoms of the nitro group (NO₂). This competition between acceptors can lead to various packing motifs in the solid state. In related nitrophenyl urea structures, it has been observed that N-H···O(nitro) hydrogen bonds can sometimes dominate over the typical N-H···O(urea) interactions, especially when the urea carbonyl is sterically hindered.

Formation of Supramolecular Architectures (e.g., Gels, Capsules, Polymers)

The directed and strong hydrogen bonding capabilities of urea derivatives are frequently harnessed to create supramolecular gels from low-molecular-weight gelators (LMWGs). These gels are formed through the self-assembly of the gelator molecules into one-dimensional fibrous networks that entangle to immobilize the solvent.

While specific studies on the gelation properties of this compound are not widely reported, the general principles of urea-based gelators suggest its potential in this area. The self-assembly process would likely be initiated by hydrogen bonding, leading to the formation of fibrillar structures. The π-π stacking interactions between the phenyl and nitrophenyl rings could further stabilize these fibers, contributing to the formation of a robust gel network. The solubility of the compound in a given solvent and the delicate balance of intermolecular forces would be critical factors in its ability to act as a gelator.

Host-Guest Chemistry

The urea moiety, particularly when attached to electron-withdrawing groups like a nitrophenyl ring, is a well-established functional group for anion recognition. The polarized N-H bonds can form strong hydrogen bonds with anions, making these molecules effective host systems.

This compound possesses the key features of an anion receptor. The single N-H group, activated by the adjacent nitrophenyl ring, can act as a recognition site for various anions, such as halides or oxoanions. The binding event would involve the formation of a hydrogen bond between the urea N-H and the anion. The recognition process can often be monitored by spectroscopic techniques, as the electronic environment of the nitrophenyl chromophore is sensitive to the binding event, potentially leading to a color change. This makes such compounds potential candidates for colorimetric anion sensors.

Applications in Advanced Materials Research (non-biological, non-pharmaceutical)

The self-assembly properties and potential for molecular recognition make this compound and related structures valuable components in the design of advanced functional materials.

Role in Polymer Chemistry or Monomer Design

Urea linkages are integral to the structure of polyureas and poly(urethane-urea)s, polymers known for their excellent mechanical properties, which stem from the extensive hydrogen bonding networks formed by the urea groups. While this compound itself is not a monomer for polymerization, its structure provides a model for understanding the behavior of trisubstituted urea linkages within a polymer chain.

In polymer design, incorporating urea-based moieties that can form strong, directional, and reversible non-covalent bonds is a key strategy for creating self-healing materials and supramolecular polymers. The dynamic nature of the hydrogen bonds allows the material to repair damage by reforming these connections upon the application of a stimulus like heat. The study of model compounds like this compound helps in understanding how substituent patterns affect the strength and dynamics of these crucial hydrogen bonds, guiding the design of more efficient self-healing polymer systems.

Integration into Functional Materials (e.g., sensors, optical materials, non-biological)

The potential for anion recognition discussed in section 6.1.3. is directly applicable to the development of chemical sensors. A material impregnated or functionalized with this compound could serve as a sensor for specific anions. Upon binding of the target anion, a change in the optical properties (color or fluorescence) of the nitrophenyl group could provide a detectable signal.

Crystallization Engineering for Material Properties

There is no available research that details the use of crystallization engineering to modify or enhance the material properties of this compound. Studies focusing on controlling crystal polymorphism, size, or morphology to influence properties such as solubility, bioavailability, or optical and mechanical characteristics for this specific compound have not been reported in the surveyed literature. While the crystal structures of related N-aryl-N'-(4-nitrophenyl) ureas have been studied to understand hydrogen bond competition and molecular conformation, this research does not extend to the deliberate engineering of this compound crystals for specific material applications.

Catalytic Applications of Urea Derivatives

The potential of this compound as either a catalyst or a ligand in catalytic systems has not been documented. The broader class of urea and thiourea (B124793) derivatives has been recognized for its utility in organocatalysis, primarily through hydrogen-bonding interactions. However, specific studies detailing the catalytic activity of this compound are absent from the current body of scientific literature.

Organocatalytic Role in Specific Organic Reactions

No organic reactions have been reported in which this compound serves as an organocatalyst. The principles of urea-based organocatalysis involve the activation of substrates through hydrogen bonding, but the application and efficacy of this specific compound in promoting any particular organic transformation have not been investigated or published.

Ligand Design for Metal-Catalyzed Transformations

There is no evidence to suggest that this compound has been designed or utilized as a ligand in metal-catalyzed transformations. Research in the field of ligand design for catalysis is extensive, but it does not include this particular urea derivative. Consequently, no data are available on its coordination chemistry with various metals or its performance in any metal-catalyzed cross-coupling, hydrogenation, or other significant reactions.

Future Research Directions and Unexplored Avenues for 1 Methyl 3 4 Nitrophenyl 1 Phenylurea

Integration of Artificial Intelligence and Machine Learning in Research on 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

The application of artificial intelligence (AI) and machine learning (ML) presents a transformative potential for accelerating the study of this compound and its derivatives. These computational approaches can offer predictive insights that can guide experimental work, saving time and resources.

Crystal Structure Prediction: Predicting the crystal structure of a molecule from its chemical composition is a significant challenge in materials science. arxiv.orgsciopen.com Machine learning models, including generative adversarial networks (GANs) and graph convolutional networks, are being developed to tackle this "inverse design" problem. semanticscholar.org For this compound, AI/ML algorithms could be trained on existing crystallographic data of urea (B33335) derivatives to predict stable polymorphs and their properties. arxiv.orgrsc.org This would be particularly valuable in understanding the influence of the methyl and nitro groups on the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net A machine-learning-assisted crystalline structure prediction framework could accelerate the discovery of new crystalline materials with desired properties. nih.gov

Reaction Outcome Prediction: Machine learning models are increasingly used to predict the outcomes of organic reactions, including the major product and potential byproducts. nih.govmit.edustanford.edu Neural networks can be trained on large datasets of chemical reactions to recognize patterns and predict the most likely transformation for a given set of reactants, reagents, and conditions. nih.govnih.gov For the synthesis of this compound and its analogs, ML could predict the optimal reaction conditions to maximize yield and minimize impurities. nih.gov This predictive capability would streamline the synthesis of novel derivatives for further study.

AI/ML Application AreaPotential Impact on this compound Research
Crystal Structure Prediction - Prediction of stable polymorphs and their solid-state properties.- Understanding of intermolecular interactions and packing motifs.
Reaction Outcome Prediction - Optimization of synthetic routes for higher yields and purity.- Prediction of potential side products and reaction feasibility.
Property Prediction - Estimation of physicochemical properties (e.g., solubility, logP).- Prediction of biological activity based on structural features.

Development of New Methodologies Inspired by this compound Research

Research into this compound can serve as a catalyst for the development of new and improved synthetic methodologies for urea-containing compounds. The synthesis and study of this specific molecule can highlight the need for more efficient, safer, and environmentally friendly approaches.

Innovative Synthetic Approaches: The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Research focused on this compound could drive the adoption and refinement of safer alternatives, such as the use of N,N'-carbonyldiimidazole (CDI). nih.gov Furthermore, enabling technologies like continuous flow chemistry, microwave irradiation, and ultrasound-assisted synthesis can offer significant advantages in terms of reaction efficiency, safety, and scalability. nih.govbohrium.comtandfonline.com The synthesis of this compound and its derivatives could be used as a model system to explore and optimize these modern synthetic techniques.

Bioisosteric Replacement Strategies: While the urea moiety is crucial for the biological activity of many compounds, it can sometimes lead to poor solubility or metabolic instability. nih.gov Research on this compound could inspire the exploration of bioisosteric replacements for the urea group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. Examples of urea bioisosteres include cyanoguanidines and squaramides. bohrium.com The development of synthetic routes to analogs of this compound incorporating these bioisosteres could lead to compounds with improved pharmacokinetic properties.

Broader Impact on Fundamental Organic Chemistry Principles

The study of this compound and related diaryl ureas provides a rich platform for exploring and understanding fundamental principles of organic chemistry.

Supramolecular Chemistry and Hydrogen Bonding: The urea functional group is a powerful hydrogen bond donor and acceptor, making it a key building block in supramolecular chemistry. acs.orgresearchgate.net The crystal structure of N-aryl-N′-4-nitrophenyl ureas reveals intricate hydrogen bonding networks, often forming well-defined "urea tape" motifs. acs.orgresearchgate.netacs.org The presence of the nitro group in this compound introduces a competing hydrogen bond acceptor, leading to a fascinating interplay between urea···urea and urea···nitro interactions. acs.orgresearchgate.netias.ac.indiva-portal.org Detailed studies of its crystal structure can provide valuable data for understanding the rules of hydrogen bonding and the factors that govern the formation of specific supramolecular synthons.

Conformational Analysis: The relative orientation of the two aryl rings in diaryl ureas is a subject of considerable interest. researchgate.netmanchester.ac.uk The conformation of these molecules can be influenced by a variety of factors, including steric hindrance, electronic effects, and intermolecular interactions. researchgate.netnih.gov Computational studies, validated by experimental techniques like X-ray crystallography and NMR spectroscopy, can elucidate the preferred conformations of this compound in different environments. researchgate.netnih.gov This knowledge is crucial for understanding its reactivity and its interactions with biological targets. nih.govnih.gov The study of N,N'-diaryl ureas has shown that the planar, trans-trans conformation is often the most stable. ias.ac.indiva-portal.org

Molecular Recognition: The diaryl urea scaffold is a common feature in many biologically active molecules, particularly as kinase inhibitors. nih.gov The urea moiety plays a critical role in anchoring the ligand to the protein target through specific hydrogen bonds, while the aryl rings engage in hydrophobic and π-stacking interactions. nih.gov Investigating the binding of this compound to various protein targets can provide insights into the principles of molecular recognition and inform the design of new therapeutic agents. nih.govnih.govresearchgate.net

Q & A

Basic: What are the established synthetic routes for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, and what reaction conditions are critical for high yield?

The compound is typically synthesized via nucleophilic addition of substituted anilines to methyl isocyanates under mild aqueous conditions. A key reaction involves the interaction of 4-nitroaniline with methyl isocyanate, optimized at 25–40°C with a 1:1 molar ratio. Catalysts such as triethylamine may enhance reaction rates, while avoiding moisture is critical to prevent side reactions like hydrolysis. Yield optimization requires precise stoichiometry and inert atmosphere maintenance .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (expected ~285.27 g/mol).
  • FT-IR to identify urea C=O stretches (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • HPLC with UV detection (λ ~270 nm) for purity assessment. Cross-referencing with CAS registry data (if available) ensures consistency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., herbicidal vs. antitumor efficacy) may arise from:

  • Variability in assay conditions (e.g., pH, solvent polarity).
  • Structural analogs interfering with target specificity (e.g., nitro group orientation).
    Methodological steps :
    • Validate purity via orthogonal analytical methods.
    • Conduct dose-response curves across multiple cell lines or enzyme systems.
    • Compare results with structurally similar ureas (e.g., 1-Methyl-1-phenylurea) to isolate nitro group contributions .

Advanced: What computational strategies can predict optimal reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) combined with cheminformatics tools can model reaction energetics and transition states. For example:

  • Use Gaussian or ORCA software to simulate nucleophilic attack mechanisms.
  • Apply ICReDD’s reaction path search methods to identify low-energy pathways.
  • Validate predictions with small-scale experiments (e.g., microreactor trials) .

Basic: What are the key chemical stability concerns for this compound under experimental conditions?

The compound is susceptible to:

  • Photodegradation : Nitro groups may undergo photoreduction; store in amber vials.
  • Hydrolysis : Urea bonds degrade in acidic/basic conditions (pH <4 or >10).
  • Thermal decomposition above 150°C. Stability assays under varying pH, temperature, and light exposure are recommended .

Advanced: How can researchers elucidate the mechanism of action in biological systems?

Steps include:

Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., via fluorescence quenching).

Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).

Metabolomic profiling : Track cellular metabolite shifts post-exposure using LC-MS .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation of particulate matter.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.
    Refer to SDS guidelines for nitroaromatic compounds .

Advanced: How does structural modification (e.g., substituent position) alter physicochemical properties?

Comparative studies with analogs (e.g., 1-Benzyl-1-methyl-3-phenylurea) show:

  • Nitro group placement (para vs. meta) affects electron-withdrawing capacity and solubility.
  • Methyl substitution on urea nitrogens increases hydrophobicity (logP ~2.8).
    Systematic SAR studies using Hammett constants or molecular descriptors are advised .

Basic: What solvents are compatible with this compound for experimental use?

Optimal solvents include:

  • Polar aprotic : DMSO, DMF (for dissolution at 10–50 mM).
  • Low polarity : Ethyl acetate or dichloromethane for extraction.
    Avoid alcohols (risk of H-bonding interference) and aqueous buffers unless stabilized .

Advanced: How can degradation products be identified and quantified in environmental studies?

Employ:

  • LC-MS/MS with MRM mode to detect nitroso or amine derivatives.
  • Isotopic labeling (e.g., ¹⁵N) to trace degradation pathways.
  • QSAR models to predict ecotoxicity of breakdown products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.